molecular formula C15H11ClN4O2 B1487712 1-(3-chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326882-78-3

1-(3-chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1487712
M. Wt: 314.72 g/mol
InChI Key: SXIVXFCZOBXWLB-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CMPT, is a heterocyclic organic compound that has recently become of interest to the scientific community. CMPT is a triazole derivative that is composed of two aromatic rings and a carboxylic acid group. It has been studied for its potential applications in numerous fields, including drug synthesis, organic synthesis, and medicinal chemistry.

Scientific Research Applications

Synthesis and Structural Assessment

The chemical under discussion is related to a broad class of compounds that exhibit significant versatility in their applications, primarily due to their structural characteristics which include various substituents on the triazole ring. These compounds have been extensively studied for their synthesis methods, structural assessment, and potential applications in different fields of science, excluding their direct application in drug use, dosages, or side effects. The research focuses on the synthesis of derivatives, their complexation with metals, and the investigation of their properties.

Synthetic Approaches and Complex Formation : A related compound, methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate, demonstrates the versatility of triazole derivatives in forming complexes with metals such as Hg(II). This is achieved through reactions involving 2-cyanopyridine and N-phenylthiosemicarbazide, followed by further reactions to introduce the triazole ring and eventually complexation with HgCl2. Such complexes have been studied for their molecular and supramolecular structures using X-ray diffractometry, illustrating the potential for creating materials with novel properties (Castiñeiras, García-Santos, & Saa, 2018).

Antimicrobial and Antifungal Activity : Triazole derivatives have shown promising antimicrobial and antifungal activities. For instance, a series of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carbonitriles and their esters were synthesized and evaluated for these activities. Certain derivatives exhibited moderate antimicrobial effectiveness, highlighting their potential as leads for developing new antimicrobial agents (Komsani et al., 2015).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2/c1-9-5-6-10(8-11(9)16)20-14(12-4-2-3-7-17-12)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIVXFCZOBXWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(3-chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3-chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3-chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(3-chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(3-chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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